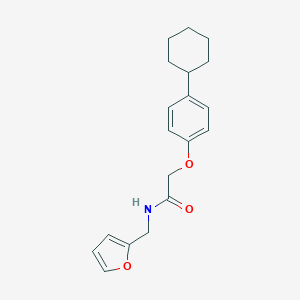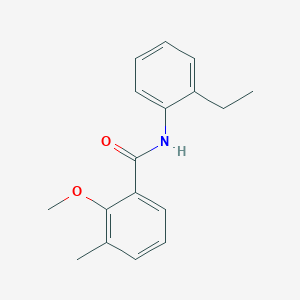
2-(4-cyclohexylphenoxy)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenoxy)-N-(2-furylmethyl)acetamide, also known as S 44819, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has shown promising results in the treatment of various disorders such as insomnia, anxiety, and depression.
Mécanisme D'action
S 44819 exerts its pharmacological effects by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that regulates various physiological processes such as sleep-wake cycles, appetite, and stress response. By blocking the orexin receptors, S 44819 modulates these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
S 44819 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of corticosterone, a stress hormone, and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. Furthermore, S 44819 has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
S 44819 has several advantages for lab experiments. It has a high affinity and selectivity for the orexin receptors, making it a useful tool for studying the role of orexin in various physiological processes. Furthermore, S 44819 has good pharmacokinetic properties and can be administered orally, making it easy to use in animal models.
However, there are also some limitations to using S 44819 in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Furthermore, the effects of S 44819 may vary depending on the animal model used and the experimental conditions.
Orientations Futures
There are several future directions for the research on S 44819. One potential area of research is its use in the treatment of depression. Preclinical studies have shown that S 44819 has antidepressant-like effects, and further research is needed to explore its potential use in the treatment of depression.
Another area of research is the role of S 44819 in the regulation of appetite and obesity. Orexin is involved in the regulation of appetite, and S 44819 may have potential use in the treatment of obesity and related disorders.
Furthermore, the effects of S 44819 on cognitive function and memory are also an area of interest for future research. Preclinical studies have shown that S 44819 may improve cognitive function and memory, and further research is needed to explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, S 44819 is a promising compound with potential therapeutic applications in various disorders. Further research is needed to explore its full potential and to develop effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of S 44819 involves the reaction between 4-cyclohexylphenol and 2-furylacetic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting product is then treated with N-(2-furylmethyl)acetamide to obtain S 44819 in high yield and purity.
Applications De Recherche Scientifique
S 44819 has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, S 44819 has been shown to improve sleep quality and reduce sleep onset latency, making it a potential treatment for insomnia. Furthermore, S 44819 has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13-14H2,(H,20,21) |
Clé InChI |
HGBWAEVEUXXDBS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)